molecular formula C18H23N3O3 B2572956 2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 2034228-23-2

2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2572956
CAS No.: 2034228-23-2
M. Wt: 329.4
InChI Key: XSINKHZFLQWYPP-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 2-methylphenoxy group, an oxan-2-ylmethyl group, and a pyrazol-4-ylacetamide group. Its molecular formula is C16H20N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2-methylphenoxyacetic acid: This can be achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of oxan-2-ylmethylamine: This involves the reaction of oxane with formaldehyde and ammonia under acidic conditions.

    Formation of 1-(oxan-2-ylmethyl)-1H-pyrazole-4-carboxylic acid: This step involves the reaction of oxan-2-ylmethylamine with ethyl acetoacetate and hydrazine hydrate.

    Coupling reaction: The final step involves coupling 2-methylphenoxyacetic acid with 1-(oxan-2-ylmethyl)-1H-pyrazole-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling reagents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcoholic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or pyrazole derivatives.

Scientific Research Applications

2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to produce a biological response.

    Altering gene expression: Affecting the transcription of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenoxy)acetic acid: A simpler analog with similar phenoxy functionality.

    1-(oxan-2-ylmethyl)-1H-pyrazole-4-carboxylic acid: Shares the pyrazole and oxan-2-ylmethyl groups.

    2-(2-methylphenoxy)-N-(pyrazol-4-yl)acetamide: Lacks the oxan-2-ylmethyl group.

Uniqueness

2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-14-6-2-3-8-17(14)24-13-18(22)20-15-10-19-21(11-15)12-16-7-4-5-9-23-16/h2-3,6,8,10-11,16H,4-5,7,9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSINKHZFLQWYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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